molecular formula C11H14O3 B1383760 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1622089-99-9

4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1383760
CAS No.: 1622089-99-9
M. Wt: 194.23 g/mol
InChI Key: IDYZLGXYMCXTFS-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenol derivative with an epoxide, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

4-(2-Hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cardiovascular and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The benzopyran ring system may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-(2-Hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol can be compared with other similar compounds, such as:

    4-Hydroxy-3,4-dihydro-2H-1-benzopyran: Lacks the hydroxyethyl group, which may result in different chemical and biological properties.

    4-(2-Methoxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol: Contains a methoxyethyl group instead of a hydroxyethyl group, which may affect its reactivity and interactions with biological molecules.

    4-(2-Hydroxypropyl)-3,4-dihydro-2H-1-benzopyran-4-ol: Has a hydroxypropyl group, which may influence its solubility and other physicochemical properties.

Properties

IUPAC Name

4-(2-hydroxyethyl)-2,3-dihydrochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-5-11(13)6-8-14-10-4-2-1-3-9(10)11/h1-4,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYZLGXYMCXTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol

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